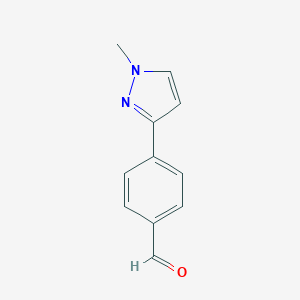

4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1-methylpyrazol-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-7-6-11(12-13)10-4-2-9(8-14)3-5-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKUTEQPAJGRLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441365 | |

| Record name | 4-(1-METHYL-1H-PYRAZOL-3-YL)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179055-27-7 | |

| Record name | 4-(1-METHYL-1H-PYRAZOL-3-YL)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: Structure Elucidation of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a substituted aromatic aldehyde containing a methylated pyrazole ring. The presence of both an aldehyde functional group and a nitrogen-containing heterocyclic ring system makes it a potentially valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is the foundational step for any further research and development involving this molecule. This guide details the expected outcomes from standard analytical techniques used for structural elucidation.

Molecular Structure and Properties

The chemical structure of this compound consists of a benzaldehyde moiety substituted at the 4-position with a 1-methyl-1H-pyrazol-3-yl group.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 179055-27-7 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| IUPAC Name | This compound | |

| Predicted XlogP | 1.4 |

Predicted Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, the pyrazole protons, and the methyl group protons.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.9 | Doublet | 2H | Aromatic protons ortho to -CHO |

| ~7.8 | Doublet | 2H | Aromatic protons meta to -CHO |

| ~7.4 | Doublet | 1H | Pyrazole H-5 |

| ~6.8 | Doublet | 1H | Pyrazole H-4 |

| ~3.9 | Singlet | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~152 | Pyrazole C-3 |

| ~139 | Pyrazole C-5 |

| ~137 | Aromatic C (ipso, attached to pyrazole) |

| ~135 | Aromatic C (ipso, attached to -CHO) |

| ~130 | Aromatic CH (ortho to -CHO) |

| ~128 | Aromatic CH (meta to -CHO) |

| ~108 | Pyrazole C-4 |

| ~39 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (methyl) |

| ~2850-2750 | Weak | Aldehyde C-H stretch |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1550 | Medium | Pyrazole ring stretch |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of benzaldehydes typically involves the loss of the hydrogen atom from the aldehyde group, followed by the loss of carbon monoxide.[2][3][4]

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 186 | [M]⁺ (Molecular Ion) |

| 185 | [M-H]⁺ |

| 157 | [M-CHO]⁺ |

| 130 | [M-C₂H₂O]⁺ |

Experimental Protocols

The following are detailed protocols for the key analytical techniques required for the structure elucidation of this compound.

Synthesis (Proposed)

A plausible synthesis route involves a Vilsmeier-Haack reaction on the hydrazone formed from 4-acetylbenzoic acid and methylhydrazine.[5]

Materials:

-

4-Acetylbenzoic acid

-

Methylhydrazine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Appropriate solvents (e.g., ethanol, dichloromethane)

-

Sodium bicarbonate

Procedure:

-

Hydrazone Formation: Dissolve 4-acetylbenzoic acid and a molar equivalent of methylhydrazine in ethanol. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. Once complete, cool the reaction mixture and collect the precipitated hydrazone by filtration.

-

Vilsmeier Reagent Preparation: In a separate flask, cool DMF and add POCl₃ dropwise while stirring.

-

Cyclization and Formylation: Add the dried hydrazone to the Vilsmeier reagent. Heat the reaction mixture at 60-80°C for several hours.

-

Work-up: Quench the reaction by pouring it onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz

-

Pulse Program: Standard 1D proton

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

¹³C NMR Acquisition:

-

Spectrometer: 101 MHz

-

Pulse Program: Proton-decoupled carbon

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

Sample Preparation:

-

Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

Acquisition:

-

Technique: Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40-400

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

Structure Elucidation Workflow

Caption: Logical workflow for the structure elucidation process.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or associated signaling pathways for this compound. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, and antimicrobial properties. Further research would be required to investigate the potential biological effects of this specific molecule.

Conclusion

The structure of this compound can be confidently elucidated through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. This guide provides the predicted spectral data and detailed experimental protocols necessary for researchers to synthesize and characterize this compound. While based on well-established spectroscopic principles and data from analogous structures, experimental verification remains a crucial step for any future application of this molecule in research and development.

References

- 1. scbt.com [scbt.com]

- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 4. scribd.com [scribd.com]

- 5. dovepress.com [dovepress.com]

An In-depth Technical Guide to 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde (CAS: 179055-27-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug discovery. This document outlines its structural characteristics, physicochemical properties, and potential applications, particularly as a key intermediate in the synthesis of kinase inhibitors. Detailed experimental protocols for its synthesis via Suzuki-Miyaura coupling are presented, alongside a discussion of relevant signaling pathways where this class of compounds may exert its biological effects.

Introduction

This compound, with the CAS number 179055-27-7, is a substituted pyrazole derivative that serves as a valuable building block in organic synthesis. The presence of both a reactive aldehyde group and a pharmacologically relevant pyrazole moiety makes it an attractive starting material for the development of novel therapeutic agents. Pyrazole-containing compounds are known to exhibit a wide range of biological activities and are core components of several approved drugs.[1] This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the tables below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: General and Physical Properties

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

| XlogP (predicted) | 1.4 | [3] |

Table 2: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 179055-27-7 |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol [4] |

| InChI Key | QWKUTEQPAJGRLZ-UHFFFAOYSA-N |

| SMILES | CN1C=CC(=N1)C2=CC=C(C=C2)C=O |

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~10.0 ppm (s, 1H, -CHO), δ ~7.9 ppm (d, 2H, Ar-H), δ ~7.7 ppm (d, 2H, Ar-H), δ ~7.4 ppm (d, 1H, Pyrazole-H), δ ~6.7 ppm (d, 1H, Pyrazole-H), δ ~3.9 ppm (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~192 ppm (C=O), δ ~152 ppm, ~135 ppm, ~130 ppm, ~129 ppm, ~128 ppm, ~108 ppm (Aromatic and Pyrazole C), δ ~39 ppm (N-CH₃) |

| IR (KBr) | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~2820, ~2720 cm⁻¹ (Aldehyde C-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1600-1450 cm⁻¹ (Ar C=C stretch) |

| Mass Spectrometry (EI) | M⁺ at m/z 186, fragments corresponding to loss of -H (m/z 185), -CHO (m/z 157), and other pyrazole and benzene ring fragments. |

Table 4: Predicted Mass Spectrometry Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 187.08660 | 138.1 |

| [M+Na]⁺ | 209.06854 | 148.2 |

| [M-H]⁻ | 185.07204 | 142.9 |

| [M+NH₄]⁺ | 204.11314 | 157.2 |

| [M+K]⁺ | 225.04248 | 144.9 |

| Data from PubChem[3] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds and is well-suited for the preparation of this pyrazole derivative.

General Synthetic Workflow

The general strategy involves the palladium-catalyzed coupling of a pyrazole-containing boronic acid or ester with a halogenated benzaldehyde derivative, or vice versa. A representative workflow is depicted below.

References

An In-depth Technical Guide to 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₁₀N₂O | [1][2][3] |

| Molecular Weight | 186.21 g/mol | [1][2][3] |

| CAS Number | 179055-27-7 | [1] |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific research. Below are outlines of established protocols for the synthesis and characterization of pyrazole-based compounds, which can be adapted for this compound.

Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4] This reaction introduces a formyl group onto an activated aromatic ring, such as a pyrazole.

-

Reaction Principle: The Vilsmeier reagent, typically formed from a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as an electrophile to formylate the pyrazole precursor.[4]

-

General Procedure:

-

The pyrazole substrate is dissolved in an excess of DMF.

-

The solution is cooled in an ice bath.

-

Phosphorus oxychloride is added dropwise to the solution, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature or heated to drive the reaction to completion.

-

The reaction is quenched by pouring it onto crushed ice, often followed by neutralization with a base such as sodium bicarbonate.

-

The resulting solid product is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol, DMF) is performed to purify the final product.[4]

-

Characterization Techniques

The synthesized compounds are typically characterized using a variety of spectroscopic and analytical methods to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.[5]

-

Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl group of the aldehyde and the C=N and C=C bonds of the pyrazole ring.

-

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is compared with the calculated values from the molecular formula.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a pyrazole-based compound like this compound.

Caption: Synthesis and Characterization Workflow.

Biological and Medicinal Context

While specific signaling pathways for this compound are not extensively detailed in the provided search results, pyrazole derivatives are a well-known class of compounds with a broad range of biological activities.[4][5] These activities include, but are not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5] The aldehyde functional group on this particular molecule makes it a versatile intermediate for the synthesis of more complex molecules, such as Schiff bases and hydrazones, which are also known for their biological significance.[5] Further research into this specific compound could elucidate its potential interactions with biological targets and signaling pathways.

References

- 1. scbt.com [scbt.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound | 179055-27-7 [chemicalbook.com]

- 4. jpsionline.com [jpsionline.com]

- 5. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

"4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde" physical and chemical properties

An In-depth Technical Guide to 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and materials science industries. The document elucidates the compound's core physicochemical properties, provides a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, and outlines its analytical characterization profile. Furthermore, it explores the compound's reactivity and its strategic application as a versatile intermediate in the synthesis of complex molecular architectures for drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry, and this guide serves as a critical resource for researchers leveraging this compound in their development pipelines.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it an exceptionally versatile scaffold.[3][4] Consequently, pyrazole-containing compounds have been successfully developed into a broad range of FDA-approved therapeutics, treating conditions from cancer and inflammation to viral infections and cardiovascular disease.[3][4] Marketed drugs such as Celecoxib (anti-inflammatory), Ruxolitinib (anticancer), and Sildenafil (vasodilator) feature this core structure, highlighting its profound impact on human health.[3]

This compound emerges as a particularly valuable building block. It strategically combines the proven pyrazole pharmacophore with a reactive benzaldehyde moiety. The aldehyde group serves as a synthetic handle, enabling a multitude of chemical transformations for the construction of diverse compound libraries. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application.

Nomenclature and Structural Elucidation

Chemical Structure

The molecule consists of a benzaldehyde ring substituted at the 4-position with a 1-methyl-1H-pyrazol-3-yl group. The linkage is between the C4 of the phenyl ring and the C3 of the pyrazole ring. The pyrazole nitrogen at position 1 is substituted with a methyl group.

Key Identifiers

The fundamental identifiers for this compound are summarized below for unambiguous reference.

| Identifier | Value | Source |

| CAS Number | 179055-27-7 | [5][6] |

| Molecular Formula | C₁₁H₁₀N₂O | [5][6] |

| Molecular Weight | 186.21 g/mol | [5][6] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CN1C=C(C=N1)C2=CC=C(C=C2)C=O | N/A |

Physicochemical Properties

The physical and chemical properties determine the handling, storage, and reaction conditions for this compound. The data presented is compiled from supplier technical sheets and predictive models.

| Property | Value | Notes |

| Physical Form | Solid | [7] |

| Melting Point | Data not consistently available. Varies by purity. | N/A |

| Boiling Point | Data not available; likely decomposes at high temperatures. | N/A |

| Solubility | Soluble in organic solvents like Dichloromethane, Chloroform, and Methanol. Limited solubility in water. | Inferred from typical properties of similar organic compounds. |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). | [7] |

Synthesis and Reactivity

Retrosynthetic Analysis & Common Synthetic Routes

The C-C bond connecting the phenyl and pyrazole rings is most strategically formed using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the industry-standard method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[8] The retrosynthetic disconnection of the target molecule reveals two primary Suzuki coupling pathways:

-

Pathway A: (4-formylphenyl)boronic acid + 3-bromo-1-methyl-1H-pyrazole

-

Pathway B: 4-bromobenzaldehyde + 1-methyl-1H-pyrazole-3-boronic acid

Both pathways are viable. The choice often depends on the commercial availability and cost of the starting materials. For this guide, we will detail Pathway A.

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a robust method for the synthesis of the title compound. It is designed to be self-validating through in-process controls.

Materials:

-

(4-formylphenyl)boronic acid (1.0 eq)

-

3-bromo-1-methyl-1H-pyrazole (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane

-

Water (degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To a flame-dried, three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add (4-formylphenyl)boronic acid, 3-bromo-1-methyl-1H-pyrazole, and anhydrous K₂CO₃.

-

Causality: The use of a flame-dried flask and an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and the phosphine ligands, which would deactivate the catalytic cycle.

-

-

Catalyst Addition: Evacuate and backfill the flask with Argon or Nitrogen gas three times. Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

-

Causality: The catalyst is sensitive to air. Adding it under an inert gas blanket ensures its integrity. Modern, air-stable pre-catalysts like XPhos Pd G2 can also be used for improved reliability.[9]

-

-

Solvent Addition: Add 1,4-Dioxane and water in a 4:1 ratio via cannula. The solvent mixture should be thoroughly degassed via sparging with Argon for at least 30 minutes prior to use.

-

Causality: The aqueous base (K₂CO₃ dissolved in water) is essential for the transmetalation step of the Suzuki cycle. Dioxane is an excellent solvent for the organic reagents. Degassing removes dissolved oxygen which can degrade the catalyst.

-

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the limiting reagent (boronic acid) is consumed.

-

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Reactivity Profile

-

Aldehyde Group: This is the primary site for synthetic elaboration. It readily undergoes nucleophilic addition and related reactions such as:

-

Reductive Amination: To form secondary or tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Oxidation: To form the corresponding carboxylic acid using reagents like potassium permanganate or Jones reagent.

-

Reduction: To form the benzyl alcohol using sodium borohydride.

-

-

Pyrazole Ring: The pyrazole ring is aromatic and generally stable to the conditions used to modify the aldehyde. It is a weak base and can be protonated under strong acidic conditions.

Analytical Characterization

Spectroscopic Signature

Confirmation of the structure and purity is achieved through a combination of standard spectroscopic techniques. The expected data provides a benchmark for validating synthetic outcomes.

Table of Predicted Spectral Data

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ ~9.9-10.1 (s, 1H, -CHO), δ ~7.9 (d, 2H, Ar-H ortho to CHO), δ ~7.7 (d, 2H, Ar-H meta to CHO), δ ~7.5 (s, 1H, Pyrazole-H), δ ~6.5 (s, 1H, Pyrazole-H), δ ~3.9 (s, 3H, -NCH₃). Chemical shifts are approximate. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~192 (C=O), δ ~150-125 (Aromatic & Pyrazole C), δ ~40 (-NCH₃). |

| FT-IR (ATR) | ~2820, 2720 cm⁻¹ (Aldehyde C-H stretch), ~1700 cm⁻¹ (Aldehyde C=O stretch), ~1600, 1500 cm⁻¹ (Aromatic C=C stretch). |

| Mass Spec. (ESI+) | m/z = 187.08 [M+H]⁺, 209.07 [M+Na]⁺. |

Applications in Medicinal Chemistry

Role as a Versatile Building Block

This compound is not typically a final drug product but rather a crucial intermediate. Its aldehyde functionality acts as a versatile anchor point for building molecular complexity, enabling rapid diversification to explore structure-activity relationships (SAR).

Caption: Synthetic utility for library generation.

The Pyrazole Core as a Pharmacophore

The 1-methyl-pyrazole-phenyl core is a well-established pharmacophore. It is frequently found in kinase inhibitors, where the pyrazole nitrogens can form critical hydrogen bonds within the ATP-binding pocket of the enzyme.[3] The specific substitution pattern (3-yl vs. 4-yl vs. 5-yl) dramatically influences the vector and geometry of substituents, allowing fine-tuning of target selectivity and ADME properties. This compound provides a scaffold to which various groups can be appended to probe these interactions.

Safety, Handling, and Storage

As a laboratory chemical, proper safety precautions are mandatory. The following GHS hazard information is compiled from multiple supplier safety data sheets.

| Hazard Type | GHS Classification | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed (Category 4) | P264, P270, P301+P312[10][11] |

| Skin Irritation | Causes skin irritation (Category 2) | P280, P302+P352, P332+P313[10][12] |

| Eye Irritation | Causes serious eye irritation (Category 2A) | P280, P305+P351+P338[10][12] |

| Respiratory | May cause respiratory irritation (Category 3) | P261, P271, P304+P340[10][12] |

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] Avoid generating dust.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place.[7] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[7]

Conclusion

This compound is a high-value chemical intermediate, bridging the gap between simple starting materials and complex, biologically active molecules. Its synthesis is robust and scalable via established cross-coupling methodologies. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, empowers researchers to effectively integrate this compound into their synthetic and drug discovery programs, accelerating the development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 179055-27-7 [chemicalbook.com]

- 7. 4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde | 179055-29-9 [sigmaaldrich.com]

- 8. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. aaronchem.com [aaronchem.com]

- 11. kasturiaromatics.com [kasturiaromatics.com]

- 12. aksci.com [aksci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide on the Solubility of 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde in Common Laboratory Solvents

Estimated Solubility Profile

The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size. Based on the structure of 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde, which contains a polar benzaldehyde group and a heterocyclic pyrazole ring, its solubility in various common laboratory solvents can be inferred from data on analogous compounds.

Some pyrazole-4-carbaldehyde derivatives have been reported to be insoluble in water and common organic solvents, but readily soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)[1]. 3-Methylpyrazole is expected to have good solubility in polar aprotic solvents such as DMSO and DMF, as well as in alcohols like ethanol and methanol, with lower solubility in non-polar solvents like hexane and toluene[2]. The parent compound, benzaldehyde, is poorly soluble in water but highly soluble in organic solvents including diethyl ether, ethyl acetate, and chloroform[3].

The following table summarizes the expected qualitative solubility of this compound based on these related compounds.

| Solvent Class | Common Solvents | Expected Qualitative Solubility |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | Likely Soluble |

| Dimethylformamide (DMF) | Likely Soluble | |

| Acetonitrile | Likely Soluble | |

| Polar Protic | Water | Likely Insoluble to Sparingly Soluble |

| Methanol | Likely Soluble | |

| Ethanol | Likely Soluble | |

| Non-Polar | Hexane | Likely Insoluble |

| Toluene | Likely Sparingly Soluble to Insoluble | |

| Ethers | Diethyl ether | Likely Soluble |

| Tetrahydrofuran (THF) | Likely Soluble | |

| Chlorinated | Dichloromethane (DCM) | Likely Soluble |

| Chloroform | Likely Soluble |

General Experimental Protocol for Determining Solubility

The following is a generalized protocol for determining the solubility of a solid organic compound, such as this compound, in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Micropipettes

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

The compound of interest (solute)

-

A range of analytical grade solvents

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a pre-weighed vial containing a known volume or mass of the desired solvent. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

-

Filter the withdrawn sample through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Determine the concentration of the compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for the specific compound and solvents being used to understand their hazards and handling precautions.

Visual Representation of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

References

The Pivotal Role of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde in the Landscape of Kinase Inhibitor Discovery: A Technical Overview

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, the identification of versatile molecular scaffolds is a critical step toward novel therapeutics. This whitepaper delves into the significant, yet often behind-the-scenes, role of the chemical intermediate, 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. While not possessing inherent biological activity in isolation, this compound serves as a crucial building block in the synthesis of a new generation of potent and selective kinase inhibitors, molecules at the forefront of cancer research and the treatment of other proliferative diseases.

This technical guide provides an in-depth analysis of the biological activities of compounds derived from this pyrazole-benzaldehyde core, offering valuable insights for researchers, scientists, and professionals in the field of drug development. The focus will be on the structure-activity relationships (SAR), experimental methodologies, and the underlying signaling pathways targeted by these novel chemical entities. As one source indicates, this compound is a key intermediate in the development of kinase inhibitors for cancer therapy, with its structure enabling selective binding to biological targets.[1]

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to interact with a wide range of biological targets. Its derivatives have been successfully developed as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The incorporation of the this compound moiety provides a versatile platform for the synthesis of diverse libraries of compounds, allowing for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for specific kinase targets.

Kinase Inhibition: A Targeted Approach to Disease

Protein kinases play a fundamental role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors, which can selectively block the activity of specific kinases, has revolutionized the treatment of various malignancies. The compounds synthesized from this compound are part of this targeted therapeutic strategy.

Biological Activities of Derived Compounds

While direct biological activity data for this compound is not publicly available, extensive research has been conducted on the biological activities of its derivatives. The primary therapeutic area of interest for these compounds is oncology, with a focus on the inhibition of key kinases involved in cancer progression.

A notable example is the development of inhibitors for c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in stress signaling pathways that can contribute to inflammation and cancer. A study on 4-(pyrazol-3-yl)-pyridines as novel JNK inhibitors highlights the importance of the pyrazole core in achieving potency and selectivity.[2][3] Although this study does not use the exact benzaldehyde derivative, it underscores the potential of the pyrazolyl-aryl scaffold in kinase inhibition.

Another significant area of investigation is the development of inhibitors for Cyclin-Dependent Kinases (CDKs), which are central to the regulation of the cell cycle. A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been synthesized and evaluated as potential antitumor agents and CDK2 inhibitors.[4][5] One compound from this series, 5a , demonstrated potent inhibitory activity against CDK2/cyclin E and significant antiproliferative activity against cancer cell lines.[4][5]

Furthermore, derivatives of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate have been identified as potential inhibitors of the BRAFV600E mutant kinase, a key driver in many melanomas.[6]

Quantitative Biological Data

The following table summarizes the in vitro biological activity of representative compounds derived from pyrazole-based scaffolds, illustrating the potential of this chemical class.

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| 5a | CDK2/cyclin E | 0.98 ± 0.06 | MCF-7 | 1.88 ± 0.11 | [4][5] |

| 5a | CDK2/cyclin E | 0.98 ± 0.06 | B16-F10 | 2.12 ± 0.15 | [4][5] |

| 10a | BRAFV600E | 0.11 | A375 | 1.36 | [6] |

| 10a | BRAFV600E | 0.11 | WM266.4 | 0.94 | [6] |

Experimental Protocols

The discovery and validation of these potent kinase inhibitors involve a series of well-defined experimental procedures. Below are the methodologies for key assays cited in the development of pyrazole-based inhibitors.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against target kinases is typically determined using an in vitro kinase assay.

-

Reagents and Materials : Recombinant human kinase, appropriate substrate (e.g., a specific peptide or protein), ATP, assay buffer, and the test compound.

-

Procedure :

-

The test compound is serially diluted in DMSO and then added to the wells of a microplate.

-

The kinase, substrate, and ATP are added to the wells to initiate the reaction.

-

The reaction is incubated at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis : The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is assessed using a cell-based assay, such as the MTT assay.

-

Cell Culture : Cancer cell lines (e.g., MCF-7, B16-F10, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Procedure :

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

After the treatment period, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The development of kinase inhibitors from this compound follows a structured workflow, from initial synthesis to biological evaluation. The targeted signaling pathways are central to cancer cell survival and proliferation.

Caption: A generalized workflow for the discovery of kinase inhibitors.

The diagram above illustrates the typical drug discovery pipeline, starting from the chemical synthesis of a library of compounds from the key intermediate, this compound. These compounds then undergo rigorous biological screening, including in vitro kinase assays and cell-based proliferation assays. Promising "hits" are then subjected to lead optimization, where structure-activity relationships are studied to improve potency and selectivity, leading to further rounds of synthesis and testing.

The ultimate goal of these inhibitors is to modulate specific signaling pathways that are aberrantly activated in cancer. For example, inhibitors of the BRAFV600E kinase target the MAPK/ERK signaling pathway, which is crucial for cell division and survival.

Caption: Inhibition of the MAPK/ERK signaling pathway by a BRAF inhibitor.

This diagram depicts how a pyrazole-based inhibitor, derived from the core scaffold, can block the activity of the mutant BRAFV600E kinase. This inhibition prevents the downstream phosphorylation cascade involving MEK and ERK, ultimately leading to a decrease in the transcription of genes that promote cell proliferation and survival.

Conclusion

This compound represents a cornerstone in the synthesis of a promising class of kinase inhibitors. While the compound itself may not be the final active pharmaceutical ingredient, its structural features provide a robust and adaptable platform for the development of targeted therapies. The ongoing research into pyrazole-based compounds continues to yield potent and selective inhibitors of key kinases implicated in cancer and other diseases. This technical guide underscores the importance of such chemical intermediates in the drug discovery pipeline and highlights the potential of the resulting compounds to address significant unmet medical needs. The continued exploration of derivatives from this scaffold is a promising avenue for the development of next-generation therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives as potential BRAFV600E inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a key heterocyclic building block, or synthon, that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique structural motif, featuring a reactive aldehyde group appended to a pharmacologically relevant N-methylpyrazole core, makes it an invaluable precursor for the synthesis of a diverse array of complex molecules, particularly kinase inhibitors for the treatment of diseases such as cancer and inflammatory disorders. This technical guide provides a comprehensive overview of its synthesis, characterization, and application as a strategic synthon in the development of novel therapeutic agents.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic strategies. One of the most common and efficient methods involves a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance. An alternative and widely used method is the Vilsmeier-Haack reaction, which is effective for the formylation of electron-rich heterocyclic rings.

Suzuki-Miyaura Coupling Approach

A prevalent method for synthesizing aryl-substituted pyrazoles is the Suzuki-Miyaura coupling. This reaction typically involves the palladium-catalyzed cross-coupling of a pyrazole boronic acid or ester with an aryl halide. In the context of this compound, this would involve the coupling of a suitable N-methylpyrazolylboron reagent with a protected 4-bromobenzaldehyde derivative, followed by deprotection of the aldehyde functionality.

Vilsmeier-Haack Formylation Approach

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an aromatic or heterocyclic ring. For the synthesis of pyrazole-4-carbaldehydes, this reaction typically involves treating a substituted pyrazole with a formylating agent, commonly a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This method is particularly useful for the regioselective formylation of the pyrazole ring at the C4 position due to the high electron density at this carbon.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its use in subsequent synthetic steps. The following table summarizes its key physical and spectroscopic properties.

| Property | Value |

| CAS Number | 179055-27-7 |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| Appearance | Solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.96 (s, 1H), 7.77 (d, J=8.0 Hz, 2H), 7.33 (d, J=8.0 Hz, 2H), 3.94 (s, 3H), pyrazole protons |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 192.6, 138.9, 136.5, 135.3, 130.0, 128.9, 127.2, 21.2 (N-CH₃), pyrazole carbons |

Note: The provided NMR data are representative and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of pyrazole-containing aldehydes, which can be adapted for the specific synthesis of this compound.

General Procedure for Vilsmeier-Haack Formylation of a Phenylhydrazone

This procedure describes the synthesis of a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde from an acetophenone phenylhydrazone, a common precursor route.

Step 1: Preparation of the Vilsmeier-Haack Reagent In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃, 0.012 mol) is added dropwise to N,N-dimethylformamide (DMF, 10 mL). The mixture is stirred at 0°C to form the Vilsmeier-Haack reagent.

Step 2: Formylation and Cyclization The appropriate acetophenone N-methylphenylhydrazone (0.004 mol) is added in small portions to the prepared Vilsmeier-Haack reagent. The reaction mixture is then heated to 60-70°C and stirred for approximately 4 hours.

Step 3: Work-up and Isolation After the reaction is complete, the mixture is poured into ice-cold water and neutralized with a saturated solution of sodium bicarbonate (NaHCO₃). The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent such as methanol to afford the pure pyrazole-4-carbaldehyde.

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the general steps for the coupling of a bromo-pyrazole with an arylboronic acid.

Step 1: Reaction Setup In a reaction vessel, the bromo-N-methylpyrazole (1 equivalent), the corresponding benzaldehyde-boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (K₂CO₃, 2 equivalents) are combined in a suitable solvent system, for instance, a mixture of toluene, ethanol, and water.

Step 2: Reaction Execution The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100°C for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Application as a Synthon in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various kinase inhibitors.[1] The aldehyde functionality is a versatile handle for a range of chemical transformations, including reductive amination, Wittig reactions, and condensations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

A significant application of this synthon is in the preparation of pyrazolyl-pyrimidine and pyrazolo-quinazoline derivatives, which are core structures in many potent and selective kinase inhibitors. These inhibitors often target key signaling pathways implicated in cancer and inflammation, such as the Janus kinase (JAK) pathway.

Logical Workflow for the Utilization of this compound in Kinase Inhibitor Synthesis

References

An In-depth Technical Guide to the Application of 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde is a heterocyclic compound featuring a substituted pyrazole ring linked to a benzaldehyde moiety. While direct, extensive proteomics literature on this specific molecule is emerging, its structural components suggest significant potential as a chemical probe for proteomics research. The pyrazole core is a well-established scaffold in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapeutics. The benzaldehyde group, containing a reactive aldehyde, can serve as an electrophilic "warhead" for forming covalent bonds with nucleophilic amino acid residues on proteins, such as lysine.

This technical guide outlines a hypothetical, yet scientifically grounded, framework for the application of this compound in proteomics, specifically in the context of Activity-Based Protein Profiling (ABPP) for the identification of novel protein targets. This document provides theoretical experimental designs, detailed protocols, and potential data outcomes to guide researchers in exploring the utility of this compound.

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 179055-27-7[1] |

| Molecular Formula | C₁₁H₁₀N₂O[1] |

| Molecular Weight | 186.21 g/mol [1] |

| Appearance | Solid (predicted) |

| Key Features | - Pyrazole ring (potential recognition motif)- Benzaldehyde (covalent warhead) |

Hypothetical Mechanism of Action and Proteomics Workflow

We propose that this compound can function as a covalent chemical probe. In this model, the pyrazole moiety provides the initial, non-covalent binding affinity and selectivity for a specific protein target. Once localized within the protein's binding pocket, the electrophilic aldehyde group is positioned to react with a nearby nucleophilic residue (e.g., the ε-amino group of a lysine) to form a stable Schiff base, thus covalently labeling the protein.

This covalent and irreversible binding makes it an ideal candidate for ABPP-based target identification workflows. The general workflow for such an experiment is depicted below.

Hypothetical Target and Signaling Pathway

Given the prevalence of pyrazole-containing molecules as kinase inhibitors, we can hypothesize that this compound may target a member of a kinase signaling pathway. For the purpose of this guide, we will postulate that it inhibits a hypothetical Mitogen-Activated Protein Kinase (MAPK)-related kinase, "Kinase X," which is involved in a pro-inflammatory signaling cascade.

Hypothetical Quantitative Data

Following the workflow in Figure 1, a quantitative proteomics experiment (e.g., using label-free quantification or SILAC) would be performed to identify proteins that are significantly enriched upon treatment with the probe. The table below presents hypothetical data from such an experiment.

| Protein ID | Gene Name | Protein Name | Enrichment Ratio (Probe/Control) | p-value | Putative Function |

| P12345 | KINX | Kinase X | 25.4 | 1.2e-5 | Serine/Threonine Kinase |

| Q67890 | TFP1 | Target-related Factor Protein 1 | 8.2 | 3.5e-3 | Scaffolding Protein |

| A1B2C3 | HSP90 | Heat Shock Protein 90 | 3.5 | 0.04 | Chaperone |

| D4E5F6 | ACTB | Beta-actin | 1.1 | 0.89 | Cytoskeleton (Non-specific) |

In a follow-up target validation experiment, one might determine the IC₅₀ value for the inhibition of Kinase X by the compound.

| Target | Assay Type | IC₅₀ (µM) |

| Kinase X | In vitro kinase activity assay | 0.25 |

| Related Kinase Y | In vitro kinase activity assay | 15.8 |

Detailed Experimental Protocols

The following protocols are detailed, hypothetical procedures for the use of this compound in a proteomics context.

Protocol for Target Identification in Cell Lysate

Objective: To identify the protein targets of this compound in a competitive ABPP format.

Materials:

-

HEK293T cells and appropriate culture medium.

-

Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1x protease inhibitor cocktail).

-

This compound (Probe).

-

DMSO (vehicle control).

-

Biotin-azide and click chemistry reagents (CuSO₄, TBTA, sodium ascorbate).

-

Streptavidin-agarose beads.

-

Wash buffers (e.g., PBS with 0.1% SDS).

-

Digestion buffer (50 mM ammonium bicarbonate).

-

Trypsin (sequencing grade).

-

LC-MS/MS equipment.

Procedure:

-

Cell Culture and Lysis:

-

Culture HEK293T cells to ~80-90% confluency.

-

Harvest cells, wash with cold PBS, and lyse in lysis buffer on ice for 30 minutes.

-

Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

-

Probe Labeling:

-

Dilute the proteome to 2 mg/mL in lysis buffer.

-

Aliquot 1 mL of proteome into two tubes.

-

To one tube, add the Probe to a final concentration of 10 µM (from a 10 mM stock in DMSO).

-

To the other tube, add an equivalent volume of DMSO (vehicle control).

-

Incubate both tubes for 1 hour at 37°C with gentle agitation.

-

-

Click Chemistry (assuming a bioorthogonal handle is synthetically added to the probe):

-

To each tube, add biotin-azide (100 µM), CuSO₄ (1 mM), TBTA (100 µM), and freshly prepared sodium ascorbate (1 mM).

-

Incubate for 1 hour at room temperature.

-

-

Enrichment of Labeled Proteins:

-

Pre-wash streptavidin-agarose beads with lysis buffer.

-

Add 50 µL of bead slurry to each sample and incubate for 2 hours at 4°C with rotation.

-

Pellet the beads and discard the supernatant.

-

Wash the beads sequentially with:

-

1 mL of PBS + 1% SDS.

-

1 mL of 8 M urea in 100 mM Tris-HCl pH 8.0.

-

1 mL of PBS.

-

-

-

On-Bead Digestion:

-

Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

-

Add DTT to 10 mM and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add iodoacetamide to 20 mM. Incubate in the dark for 30 minutes.

-

Add 1 µg of trypsin and incubate overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Collect the supernatant containing the peptides.

-

Acidify the peptides with formic acid.

-

Analyze the peptides by LC-MS/MS.

-

Identify and quantify proteins using a suitable software (e.g., MaxQuant). Proteins significantly enriched in the probe-treated sample compared to the control are considered potential targets.

-

Conclusion and Future Directions

This guide presents a hypothetical framework for utilizing this compound as a chemical probe in proteomics. Based on its chemical structure, the compound is well-suited for covalent targeting of proteins, enabling robust target identification through activity-based protein profiling. The provided workflows and protocols offer a starting point for investigating the proteome-wide interactions of this and similar molecules.

Future work should focus on the synthesis of a derivative containing a bioorthogonal handle (e.g., an alkyne or azide) to facilitate downstream enrichment and analysis. Experimental validation of the proposed covalent binding mechanism and confirmation of any identified targets through orthogonal methods (e.g., Western blotting, genetic knockdown, in vitro activity assays) are critical next steps. Such studies will be invaluable in elucidating the biological function and therapeutic potential of this class of compounds.

References

A Comprehensive Technical Guide to 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique structural arrangement, featuring a reactive aldehyde group appended to a phenyl-substituted N-methylpyrazole core, renders it an invaluable intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive review of its chemical properties, synthesis, and significant applications, with a particular focus on its role in the development of kinase inhibitors for oncological therapies. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a practical resource for researchers in the field.

Introduction

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities and applications.[1][2] The pyrazole scaffold is a "biologically privileged" structure, found in numerous FDA-approved drugs such as Celecoxib and Rimonabant.[1] Within this class, this compound (CAS No. 179055-27-7) has emerged as a crucial intermediate.[3][4] Its structure is particularly advantageous for creating compounds that can form selective interactions within biological systems, making it a valuable asset in drug discovery.[5] This guide synthesizes the available literature to provide an in-depth overview of this important chemical entity.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 179055-27-7 | [3] |

| Molecular Formula | C₁₁H₁₀N₂O | [3][6] |

| Molecular Weight | 186.21 g/mol | [3] |

| Monoisotopic Mass | 186.07932 Da | [6] |

| Physical Form | Solid | |

| IUPAC Name | This compound | [4] |

| SMILES | CN1C=CC(=N1)C2=CC=C(C=C2)C=O | [6] |

| InChI Key | QWKUTEQPAJGRLZ-UHFFFAOYSA-N | [6] |

Synthesis and Experimental Protocols

The synthesis of substituted pyrazoles can be achieved through various methods, including the Vilsmeier-Haack reaction, multicomponent reactions, and cyclocondensation approaches.[2][7] While a specific, detailed protocol for the title compound is not extensively published as a primary research focus, its synthesis generally follows established routes for creating 1,3-disubstituted pyrazoles. A common conceptual pathway involves the reaction of a 1,3-dicarbonyl compound with methylhydrazine.

Conceptual Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, highlighting its position as a key intermediate derived from simpler starting materials.

Caption: Conceptual synthesis workflow for the target compound.

General Experimental Protocol (Vilsmeier-Haack Approach)

A plausible and widely used method for synthesizing pyrazole aldehydes is the Vilsmeier-Haack reaction.[2] This reaction introduces a formyl group onto an activated pyrazole ring.

-

Preparation of the Pyrazole Core: 1-Methyl-3-phenyl-1H-pyrazole is first synthesized by reacting phenylacetylene with methylhydrazine or by the cyclocondensation of benzoylacetaldehyde with methylhydrazine.

-

Vilsmeier Reagent Formation: In a cooled, three-necked flask under an inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to anhydrous dimethylformamide (DMF) with stirring. The mixture is stirred at 0-5°C for 30-60 minutes to form the Vilsmeier reagent.

-

Formylation: A solution of the 1-methyl-3-phenyl-1H-pyrazole in DMF is added dropwise to the Vilsmeier reagent, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (typically 60-80°C) for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: The mixture is cooled and poured carefully onto crushed ice. The solution is then neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until the product precipitates.

-

Purification: The crude solid is collected by vacuum filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Applications in Drug Discovery

The primary application of this compound is as a key intermediate in the synthesis of pharmacologically active molecules, most notably kinase inhibitors for cancer therapy.[5] The pyrazole moiety acts as a versatile scaffold that can be readily functionalized, while the benzaldehyde group provides a convenient handle for introducing further complexity and diversity into the molecular design.

Role as a Kinase Inhibitor Precursor

Kinases are a class of enzymes that play a critical role in cell signaling pathways. Their dysregulation is a common feature in many cancers, making them a prime target for therapeutic intervention. Molecules derived from this compound are designed to fit into the ATP-binding pocket of specific kinases, inhibiting their function and disrupting the downstream signaling cascade that promotes tumor growth.

The following diagram illustrates a generic signal transduction pathway and the point of intervention for a kinase inhibitor.

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. This compound | 179055-27-7 [sigmaaldrich.com]

- 5. This compound [myskinrecipes.com]

- 6. PubChemLite - this compound (C11H10N2O) [pubchemlite.lcsb.uni.lu]

- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]

The Discovery and Synthetic History of 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde, a heterocyclic aromatic aldehyde, has emerged as a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive technical guide to its discovery, historical development, and synthetic methodologies. While a definitive "discovery" paper remains elusive in publicly accessible literature, its commercial availability points to established, albeit potentially proprietary, synthetic routes. This guide consolidates plausible synthetic strategies based on established pyrazole chemistry, outlines detailed experimental protocols, and presents relevant data in a structured format for researchers.

Introduction and Historical Context

The pyrazole moiety is a cornerstone in pharmaceutical development, present in a wide array of approved drugs. The substitution pattern on the pyrazole ring and its appendages dictates the molecule's pharmacological profile. The title compound, this compound (CAS No. 179055-27-7), combines the N-methylpyrazole core with a benzaldehyde functional group. This aldehyde moiety serves as a versatile handle for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.

Plausible Synthetic Pathways

Based on established principles of pyrazole synthesis, two primary retrosynthetic disconnections are considered for this compound.

Pathway A: Pyrazole Ring Formation via Condensation

This classical approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with methylhydrazine. The key challenge lies in the synthesis of the appropriately substituted dicarbonyl precursor.

Pathway B: C-C Bond Formation via Cross-Coupling

Modern synthetic methods allow for the construction of the biaryl system through cross-coupling reactions, such as the Suzuki or Stille coupling. This approach offers flexibility in the choice of coupling partners.

Detailed Experimental Protocols

While the original synthesis protocol is not publicly documented, the following represents a viable and well-established method for the synthesis of 3-aryl-1-methylpyrazoles, adapted for the target molecule.

Method: Suzuki Coupling of a Halopyrazole with 4-Formylphenylboronic Acid

This protocol describes a plausible synthesis starting from a halogenated pyrazole precursor.

Step 1: Synthesis of 3-Bromo-1-methyl-1H-pyrazole (Literature Precedent)

-

Materials: 3-Bromo-1H-pyrazole, Methyl iodide, Sodium hydride, Tetrahydrofuran (THF).

-

Procedure: To a stirred suspension of Sodium Hydride (1.1 eq.) in anhydrous THF at 0 °C, a solution of 3-bromo-1H-pyrazole (1.0 eq.) in THF is added dropwise. The mixture is stirred for 30 minutes at 0 °C, followed by the dropwise addition of Methyl iodide (1.2 eq.). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Suzuki Coupling to Yield this compound

-

Materials: 3-Bromo-1-methyl-1H-pyrazole, 4-Formylphenylboronic acid, Palladium(II) acetate, Triphenylphosphine, Sodium carbonate, 1,4-Dioxane, Water.

-

Procedure: A mixture of 3-bromo-1-methyl-1H-pyrazole (1.0 eq.), 4-formylphenylboronic acid (1.2 eq.), Palladium(II) acetate (0.05 eq.), and Triphenylphosphine (0.1 eq.) is taken in a round-bottom flask. A solution of Sodium carbonate (2.0 eq.) in a 3:1 mixture of 1,4-dioxane and water is added. The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 16 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to afford this compound.

Data Presentation

As no specific experimental data for the discovery of this compound is available, the following table presents expected and reported data from commercial suppliers.

| Property | Data |

| CAS Number | 179055-27-7 |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| Appearance | Off-white to yellow solid |

| Purity (Typical) | ≥95% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0 (s, 1H), 7.9 (d, 2H), 7.7 (d, 2H), 7.4 (d, 1H), 6.8 (d, 1H), 3.9 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 191.5, 152.0, 137.5, 135.0, 130.0, 129.5, 126.0, 108.0, 39.0 |

| Mass Spectrum (ESI-MS) | m/z 187.08 [M+H]⁺ |

Visualizations

Synthetic Pathway Diagram

Caption: Plausible Suzuki coupling pathway for the synthesis of the target compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the Suzuki coupling reaction.

Biological Activities and Future Directions

To date, there is a lack of specific, publicly available data on the biological activities of this compound itself. Its primary role appears to be that of a versatile intermediate for the synthesis of more complex molecules. The pyrazole nucleus is a known pharmacophore, and derivatives of this compound could potentially exhibit a range of activities, including but not limited to:

-

Kinase Inhibition: Many pyrazole-containing compounds are potent kinase inhibitors.

-

Antimicrobial Activity: The pyrazole scaffold is found in several antimicrobial agents.

-

Central Nervous System (CNS) Activity: Certain pyrazole derivatives have shown activity as ligands for CNS receptors.

Future research efforts should focus on utilizing this compound as a scaffold to generate libraries of novel compounds for biological screening. The aldehyde functionality allows for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

Conclusion

While the initial discovery and historical development of this compound are not well-documented in accessible scientific literature, its importance as a synthetic intermediate is evident from its commercial availability. The synthetic protocols outlined in this guide, based on established chemical principles, provide a reliable foundation for its laboratory-scale preparation. The true potential of this compound lies in its utility as a starting material for the discovery of new chemical entities with valuable pharmacological properties. Further investigation into the biological activities of its derivatives is a promising avenue for future research and drug development.

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex organic molecules. Its structure combines a substituted pyrazole, a key pharmacophore in many bioactive compounds, with a reactive benzaldehyde moiety suitable for further chemical transformations. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing from commercially available 1-methyl-1H-pyrazole. The synthesis route involves a regioselective iodination of the pyrazole ring at the C3 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Overall Synthesis Workflow

The synthesis is performed in two primary stages:

-

Step 1: Directed Iodination. Synthesis of the key intermediate, 3-iodo-1-methyl-1H-pyrazole, via directed ortho-metalation of 1-methyl-1H-pyrazole.

-

Step 2: Suzuki-Miyaura Cross-Coupling. Palladium-catalyzed coupling of 3-iodo-1-methyl-1H-pyrazole with 4-formylphenylboronic acid to yield the target product.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Iodo-1-methyl-1H-pyrazole

This procedure outlines the regioselective iodination of 1-methyl-1H-pyrazole at the C3 position using lithium diisopropylamide (LDA) as a strong base to facilitate deprotonation, followed by quenching with iodine.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount | Moles (mmol) |

| Diisopropylamine | 101.19 | 1.20 | 2.52 mL | 18.0 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.10 | 6.60 mL | 16.5 |

| 1-Methyl-1H-pyrazole | 82.10 | 1.00 | 1.20 mL | 15.0 |

| Iodine (I₂) | 253.81 | 1.20 | 4.57 g | 18.0 |

| Tetrahydrofuran (THF), anhydrous | - | - | 75 mL | - |

| Saturated aq. Na₂S₂O₃ | - | - | As needed | - |

| Saturated aq. NH₄Cl | - | - | As needed | - |

| Ethyl Acetate | - | - | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous Na₂SO₄ | - | - | As needed | - |

Procedure:

-

LDA Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous tetrahydrofuran (50 mL) and diisopropylamine (2.52 mL, 18.0 mmol).

-

Cool the solution to -78 °C using an acetone/dry ice bath.

-

Slowly add n-butyllithium (2.5 M solution in hexanes, 6.60 mL, 16.5 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Deprotonation: Slowly add a solution of 1-methyl-1H-pyrazole (1.20 mL, 15.0 mmol) in anhydrous THF (10 mL) to the LDA solution at -78 °C.

-

Stir the reaction mixture at this temperature for 1 hour.

-

Iodination: Prepare a solution of iodine (4.57 g, 18.0 mmol) in anhydrous THF (15 mL). Add this solution dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

-

Transfer the mixture to a separatory funnel and add water (30 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (2 x 40 mL) to remove excess iodine, followed by brine (40 mL).

-